N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phthalazine core, a tert-butyl group, and a sulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazine core, the introduction of the tert-butyl group, and the attachment of the sulfonamide moiety. Common reagents used in these reactions include phthalic anhydride, tert-butylamine, and chlorosulfonic acid. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-tert-butyl-3,5-dichloro-benzamide
Uniqueness
N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the phthalazine core and the sulfonamide moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C25H25ClN4O2S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
N-tert-butyl-5-[4-(3-chloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H25ClN4O2S/c1-16-12-13-17(14-22(16)33(31,32)30-25(2,3)4)23-20-10-5-6-11-21(20)24(29-28-23)27-19-9-7-8-18(26)15-19/h5-15,30H,1-4H3,(H,27,29) |
InChI Key |
CZMWQXTVRLEREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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